Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-
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Overview
Description
Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-: is a complex organic compound that features a thienyl group and a triphenylphosphoranylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of a thienyl ketone with a triphenylphosphonium ylide. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile or nucleophile, depending on the reaction conditions. The thienyl group can participate in π-π interactions, while the triphenylphosphoranylidene moiety can stabilize reaction intermediates through resonance.
Comparison with Similar Compounds
Similar Compounds
Thiophene-containing tetraphenylethene derivatives: These compounds also feature a thienyl group and are known for their aggregation-induced emission (AIE) properties.
Dibenzophospholes: These compounds contain a phosphorus atom and are used in optoelectronic applications.
Dithiazolyl-benzothiadiazole-containing polymers: These polymers are used in solar cells and have similar electronic properties.
Uniqueness
Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- is unique due to its combination of a thienyl group and a triphenylphosphoranylidene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
1-thiophen-2-yl-2-(triphenyl-λ5-phosphanylidene)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19OPS/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSJUGXGEXMVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19OPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385628 |
Source
|
Record name | Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1777-61-3 |
Source
|
Record name | Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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